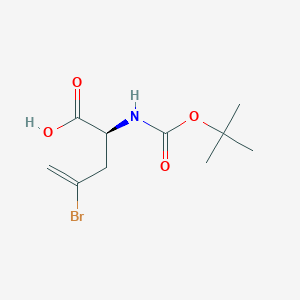

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

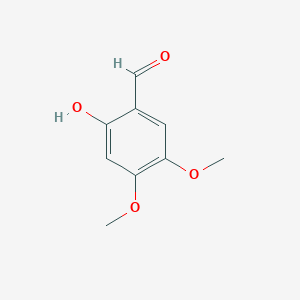

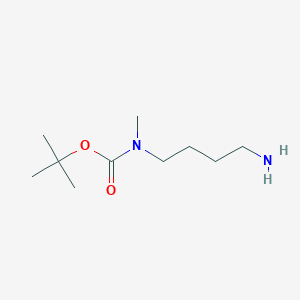

“(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid” is a chemical compound with the CAS Number: 151215-34-8. It has a linear formula of C10H16BrNO4 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-4-bromo-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid . Its InChI Code is 1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.15 . It has a boiling point of 396.7°C at 760 mmHg . The compound should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

LC-MS/MS Study of Degradation Processes

A study conducted by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a related compound, using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although the study primarily addresses nitisinone's stability and degradation, the methodology and analytical techniques applied can offer insights into the research applications of similar compounds like (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, especially in understanding their stability, degradation products, and potential risks and benefits in medical applications Barchańska et al., 2019.

Spin Label Amino Acid TOAC Studies

Schreier et al. (2012) reviewed the use of TOAC, a spin label amino acid, in peptide studies. This review underscores the significance of amino acids in analyzing peptide structure and interactions, which is relevant for understanding the functionalities of this compound in peptide synthesis and modification. The incorporation of such compounds can enhance our understanding of peptide dynamics, secondary structure, and interactions with biological membranes Schreier et al., 2012.

Application in Synthesis and Transformations

The work by Kiss et al. (2018) on the use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives highlights the chemical versatility of amino acids and their derivatives, including this compound. This study is indicative of the compound's potential in drug research and development due to its role in accessing various molecular entities through metathesis reactions Kiss et al., 2018.

Biologically Active Compounds of Plants

Godlewska-Żyłkiewicz et al. (2020) examined the structure-related activity of selected carboxylic acids, focusing on their antioxidant, antimicrobial, and cytotoxic activities. While this study does not directly involve this compound, it provides a framework for understanding how the structural attributes of carboxylic acid derivatives contribute to their biological activities, suggesting potential research applications in developing pharmacologically active agents Godlewska-Żyłkiewicz et al., 2020.

Amino Acid Salt Solutions in CO2 Capture

Zhang et al. (2018) reviewed the effectiveness of amino acid salt solutions in capturing CO2, indicating the environmental and sustainable applications of amino acids and their derivatives. This review suggests potential research avenues for this compound in environmental science, particularly in developing new, more efficient, and environmentally friendly methods for carbon capture and storage Zhang et al., 2018.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376139 |

Source

|

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151215-34-8 |

Source

|

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)

![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)